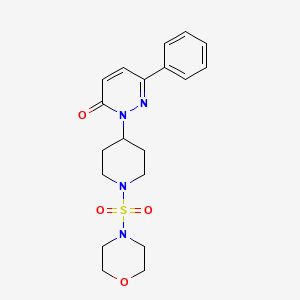![molecular formula C14H10F3N3O2S B2578858 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676624-08-1](/img/structure/B2578858.png)
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3N3O2S and its molecular weight is 341.31. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Strategies and Biological Properties
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : Pyrazolo[1,5-a]pyrimidine derivatives are privileged heterocycles in drug discovery, showing a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. The synthetic strategies for these compounds highlight their versatility as building blocks for drug-like candidates, promoting a deep investigation into their structure-activity relationships (SAR) for various disease targets. The ongoing research aims to exploit this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines : The review on regio-orientation emphasizes the importance of 3(5)-aminopyrazoles reactions with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. This study is crucial for understanding the synthetic complexity and potential for generating diverse derivatives, providing insights into the structural aspects that could influence the biological activity of compounds like the one of interest (Mohamed & Mahmoud, 2019).
Applications in Developing Novel Drug Candidates
Hybrid Catalysts in Synthesis : Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives points to the broader applicability of such scaffolds. The study covers synthetic pathways employing various catalysts, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and pharmaceutical applications. This aligns with efforts to develop lead molecules for drug discovery, underscoring the relevance of compounds like the specified carboxylic acid derivative (Parmar et al., 2023).
Optoelectronic Materials : Beyond their medicinal applications, derivatives incorporating pyrazolo[1,5-a]pyrimidine structures have been explored for their potential in optoelectronic materials. These investigations reveal the value of integrating pyrazolo[1,5-a]pyrimidine fragments into π-extended conjugated systems for creating novel materials suitable for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights an exciting research avenue for compounds with similar structures (Lipunova et al., 2018).
Propiedades
IUPAC Name |
5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-2-7-3-4-10(23-7)8-5-11(14(15,16)17)20-12(18-8)6-9(19-20)13(21)22/h3-6H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBIIGRAKCKHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)


![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)
![N-cyclohexyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)

![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)


![3-Benzoyl-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2578793.png)
![(2R,3R)-N-[(1S)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2578794.png)
![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)